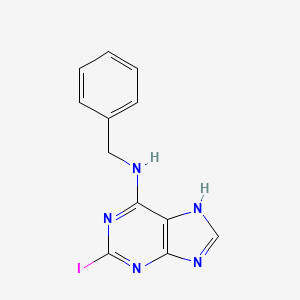
N-Benzyl-2-iodo-1H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-iodo-1H-purin-6-amine is a chemical compound with the molecular formula C12H10IN5 It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-iodo-1H-purin-6-amine typically involves the iodination of a benzyl-protected purine derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the purine ring. The reaction conditions often require a solvent such as acetonitrile or dichloromethane and may be carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-iodo-1H-purin-6-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the purine ring.
Coupling Reactions: The benzyl group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-Benzyl-2-azido-1H-purin-6-amine, while oxidation might produce N-Benzyl-2-iodo-1H-purin-6-one.
Applications De Recherche Scientifique
N-Benzyl-2-iodo-1H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and nucleic acid chemistry.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-iodo-1H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and iodine atom can influence the binding affinity and specificity of the compound, affecting its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyladenine: A similar compound with a benzyl group attached to the purine ring but lacking the iodine atom.
N-Benzyl-2-chloro-1H-purin-6-amine: Another derivative with a chlorine atom instead of iodine.
N-Benzyl-2-bromo-1H-purin-6-amine: A bromine-substituted analog.
Uniqueness
N-Benzyl-2-iodo-1H-purin-6-amine is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles with biological targets and reagents .
Propriétés
Formule moléculaire |
C12H10IN5 |
|---|---|
Poids moléculaire |
351.15 g/mol |
Nom IUPAC |
N-benzyl-2-iodo-7H-purin-6-amine |
InChI |
InChI=1S/C12H10IN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) |
Clé InChI |
QSRIKYLMICMOQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




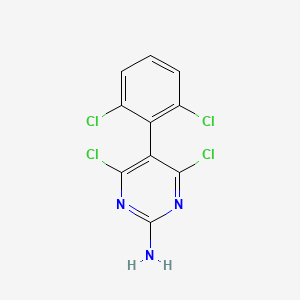
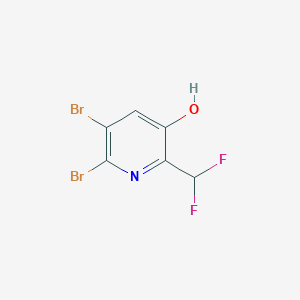
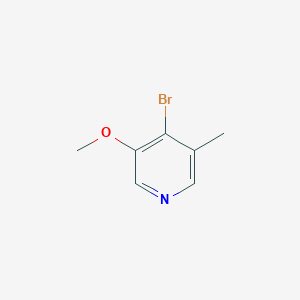

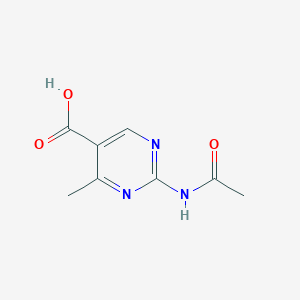
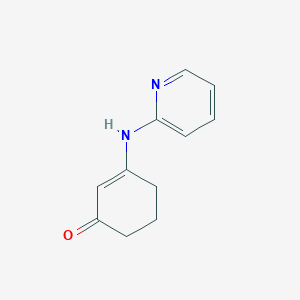
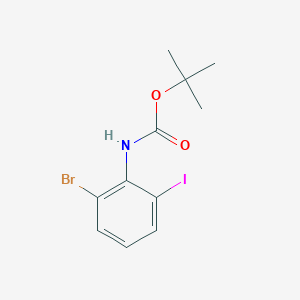
![1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)
![2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-](/img/structure/B13094588.png)


![1H-Imidazo[4,5-b]pyrazin-2-amine hydrochloride](/img/structure/B13094611.png)
